N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide
CAS No.: 1092344-09-6
Cat. No.: VC2991319
Molecular Formula: C15H14ClF3N2O3S
Molecular Weight: 394.8 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide - 1092344-09-6](/images/structure/VC2991319.png)
Specification
CAS No. | 1092344-09-6 |
---|---|
Molecular Formula | C15H14ClF3N2O3S |
Molecular Weight | 394.8 g/mol |
IUPAC Name | N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C15H14ClF3N2O3S/c1-10-4-2-3-5-13(10)25(22,23)21-6-7-24-14-12(16)8-11(9-20-14)15(17,18)19/h2-5,8-9,21H,6-7H2,1H3 |
Standard InChI Key | GLFDUCHOMQPUPH-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1S(=O)(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES | CC1=CC=CC=C1S(=O)(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide is a pyridine-based compound containing multiple functional groups including a trifluoromethyl substituent, a chlorine atom, an ether linkage, and a sulfonamide group. The compound is classified within the broader family of heterocyclic compounds, specifically pyridine derivatives with sulfonamide moieties.
Basic Identification Data
The compound can be identified through the following registry information:
Table 1: Identification Parameters
Parameter | Value |
---|---|
CAS Number | 1092344-09-6 |
Molecular Formula | C₁₅H₁₄ClF₃N₂O₃S |
Molecular Weight | 394.80 g/mol |
IUPAC Name | N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide |
InChI Key | GYPWLABNWGXIQD-UHFFFAOYSA-N |
MDL Number | MFCD11501693 |
The structure consists of a 3-chloro-5-(trifluoromethyl)pyridine core connected to a 2-methylbenzenesulfonamide group via an oxyethyl linker. This arrangement creates a molecule with distinct regions of polarity and lipophilicity, potentially influencing its physicochemical behavior and biological interactions .
Physical and Chemical Properties
The physical and chemical properties of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide have been primarily determined through computational predictions rather than experimental measurements, highlighting a gap in empirical characterization.
Physicochemical Properties
Table 2: Physicochemical Properties
Property | Value | Method of Determination |
---|---|---|
Physical State | Solid | Predicted |
Boiling Point | 474.7 ± 55.0 °C | Predicted |
Density | 1.410 ± 0.06 g/cm³ | Predicted |
pKa | 10.04 ± 0.40 | Predicted |
Solubility | Limited water solubility; soluble in organic solvents | Predicted based on structure |
Melting Point | Not reported | - |
The compound's relatively high boiling point suggests strong intermolecular forces, likely due to the presence of hydrogen bonding capabilities through the sulfonamide group. The moderate density value is consistent with other aromatic compounds containing halogens and sulfonamide groups .
Structural Reactivity
The reactivity of this compound is primarily governed by its functional groups:
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The sulfonamide group (-SO₂NH-) serves as a weak acid and can participate in hydrogen bonding
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The pyridine nitrogen provides a basic site for potential interactions
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The trifluoromethyl group contributes electron-withdrawing character, affecting the reactivity of the aromatic system
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The chlorine substituent provides an additional site for potential nucleophilic substitution reactions
The pKa value of approximately 10.04 indicates that the compound is a weak acid, consistent with the general acidity of sulfonamide NH groups. This property could be relevant for its solubility profile and potential interactions with biological systems .
Synthetic Method | Key Features | Potential Advantages |
---|---|---|
Nucleophilic aromatic substitution | Displacement of halogen on the pyridine ring by an alkoxide | Direct approach for ether linkage formation |
Sulfonamide formation | Reaction of sulfonyl chloride with an appropriate amine | Established methodology with typically good yields |
Cross-coupling reactions | Palladium-catalyzed coupling to form C-O or C-N bonds | Modern approach with potential for milder conditions |
The trifluoromethyl group on the pyridine ring is likely introduced early in the synthesis, as evidenced by approaches used for related compounds. For instance, the synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine demonstrates the viability of working with halogenated trifluoromethylpyridines as building blocks .
Related Synthetic Precedents
The synthesis of related pyridines with sulfonamide moieties has been reported using cooperative vinylogous anomeric-based oxidation mechanisms under mild reaction conditions, suggesting potential application to this compound's preparation . Additionally, recent advances in primary sulfonamide synthesis using sulfinylamine reagents such as t-BuONSO with organometallic reagents could provide alternative synthetic routes .
Analytical Characterization
The comprehensive characterization of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide typically involves multiple analytical techniques.
Spectroscopic Data
While complete spectroscopic data specific to this compound is limited in the available literature, typical characterization would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons of both rings, the methyl group, and the ethylene bridge protons
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¹³C NMR would identify the carbon atoms in different chemical environments
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¹⁹F NMR would confirm the presence of the trifluoromethyl group
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Infrared (IR) spectroscopy would show distinctive bands for:
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Sulfonamide S=O stretching (~1300-1150 cm⁻¹)
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N-H stretching (~3300-3250 cm⁻¹)
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C-F stretching (~1100-1000 cm⁻¹)
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Mass spectrometry would provide molecular weight confirmation and fragmentation pattern analysis
Applications and Research Interest
Structural Feature | Potential Application Area |
---|---|
Sulfonamide moiety | Pharmaceutical research (antimicrobial, enzyme inhibition) |
Trifluoromethyl group | Medicinal chemistry (metabolic stability, lipophilicity) |
Pyridine core | Coordination chemistry, catalysis |
Combination of functional groups | Building block for more complex molecules |
The presence of a sulfonamide group is particularly significant, as sulfonamides comprise an important class of compounds with established utility in medicinal chemistry, particularly as antimicrobial agents, carbonic anhydrase inhibitors, and diuretics.
Related Research Context
Recent research on pyridine derivatives with sulfonamide moieties has demonstrated their synthesis via cooperative vinylogous anomeric-based oxidation mechanisms . Such synthetic methodologies could potentially be applied to produce N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide or to develop structural analogs with modified properties.
The development of novel magnetic nanoparticles with pyridinium bridges (Fe₃O₄@SiO₂@PCLH-TFA) has been explored for catalyzing the synthesis of triarylpyridines bearing sulfonamide moieties . Such research indicates ongoing interest in pyridine-sulfonamide hybrid structures for catalytic applications.
Category | Details |
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GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled |
Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray P270: Do not eat, drink or smoke when using this product P280: Wear protective gloves/protective clothing/eye protection/face protection P402 + P404: Store in a dry place. Store in a closed container |
Supplier | Product Identification | Purity | Form |
---|---|---|---|
Key Organics Limited | 12Z-5033 | Research grade | Solid |
Matrix Scientific | Listed as supplier | Not specified | Not specified |
MolCore | MC116826 | ≥98% | Solid |
The compound is typically supplied in research quantities (milligram to gram scale), indicating its primary use in laboratory research rather than large-scale industrial applications .
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